molecular formula C10H8N4 B3199375 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile CAS No. 1016839-05-6

6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile

Cat. No.: B3199375
CAS No.: 1016839-05-6
M. Wt: 184.2 g/mol
InChI Key: GDFVBYZMAKPAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile (CAS: 1016839-05-6) is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a carbonitrile group and at the 6-position with a 2-methylimidazole moiety. Its InChIKey is GDFVBYZMAKPAEM-UHFFFAOYSA-N, and it is commercially available from four suppliers, indicating its relevance in synthetic and pharmaceutical chemistry . The compound’s structure combines aromatic nitrogen-containing rings (pyridine and imidazole) with a polar cyano group, which may influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-8-12-4-5-14(8)10-3-2-9(6-11)7-13-10/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFVBYZMAKPAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with a pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can be employed to achieve high-quality industrial-grade compounds .

Chemical Reactions Analysis

Types of Reactions

6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine Carbonitriles

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Features/Applications References
6-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile 6: 2-methylimidazole; 3: CN Supplier availability (4), potential kinase inhibition inferred from structural motifs
6-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid Pyrazine core; 2: COOH; 6: 2-methylimidazole Carboxylic acid enhances hydrophilicity
6-(2-Methyl-1H-imidazol-1-yl)pyridazin-3-ol Pyridazine core; 3: OH; 6: 2-methylimidazole Hydroxyl group may facilitate H-bonding
3-amino-4-phenyl-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile Thienopyridine core; 2: CN; 3: NH₂; 4: Ph Medicinal applications (antimicrobial/kinase inhibition)
Key Observations:
  • Polarity and Solubility: The cyano group in the target compound contributes to polarity but may reduce aqueous solubility compared to analogs with carboxylic acid (-COOH) or hydroxyl (-OH) groups (e.g., pyrazine-2-carboxylic acid or pyridazin-3-ol derivatives) .
  • Biological Activity: Thienopyridine carbonitriles () and RET kinase inhibitors () suggest that pyridine carbonitriles with extended aromatic systems (e.g., thiophene, pyrazole) exhibit enhanced binding to biological targets via π-π stacking or H-bonding .

Pharmacological Potential: Kinase Inhibition

The target compound shares structural motifs with patented RET kinase inhibitors, such as pyrazolo[1,5-a]pyridine-3-carbonitriles (). While direct data on its kinase activity is unavailable, the 2-methylimidazole group may mimic adenine binding in ATP-binding pockets, a common mechanism in kinase inhibition. Comparatively, compounds like 4-(6-(4-((6-methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile () include bulkier substituents (e.g., piperazine, pyrazole), which likely improve target selectivity but complicate synthesis .

Biological Activity

6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral, antibacterial, and anticancer properties, while also providing data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique imidazole and pyridine moieties, which contribute to its biological activity. The structural formula is shown below:

C9H8N4\text{C}_9\text{H}_{8}\text{N}_4

Antiviral Activity

Research has indicated that compounds similar to 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile exhibit antiviral properties. For instance, studies have highlighted the effectiveness of related imidazopyridine derivatives against various viruses:

CompoundVirus TargetedMechanism of ActionReference
A-87380Neuraminidase InhibitorInhibits viral replication
Compound 5HSV-1Antiviral activity via inhibition of viral entry
Compound 7Hepatitis A Virus (HAV)High anti-HAV activity at low concentrations

The antiviral mechanisms often involve the inhibition of viral enzymes or the prevention of viral entry into host cells.

Antibacterial Activity

The imidazole ring in the structure has been associated with antibacterial properties. Compounds containing similar structures have shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Notably:

CompoundBacterial StrainActivity LevelReference
Compound XE. coliModerate
Compound YS. aureusHigh

These compounds typically disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Anticancer Activity

Recent studies have explored the anticancer potential of imidazopyridine derivatives. The compound's ability to inhibit kinase activity is particularly noteworthy, as many cancer therapies target these pathways:

CompoundCancer TypeMechanism of ActionReference
Compound ZBreast CancerKinase inhibition
Compound ALung CancerInduces apoptosis

These findings suggest that 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile could serve as a lead compound for developing new anticancer agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Antiviral Efficacy Against HSV-1 : A study demonstrated that derivatives similar to 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile exhibited significant inhibitory effects on HSV-1 replication in vitro, with IC50 values in the low micromolar range .
  • Bacterial Resistance : Another investigation assessed the antibacterial properties against multidrug-resistant strains of E. coli and found that specific derivatives maintained efficacy, suggesting potential for treating resistant infections .
  • Cancer Cell Lines : Research on various cancer cell lines showed that certain imidazopyridine derivatives induced apoptosis through the activation of caspases, highlighting their potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.